4-[2-(2,4,6-Trinitrophenyl)ethyl]morpholine
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Overview
Description
4-[2-(2,4,6-Trinitrophenyl)ethyl]morpholine is a chemical compound with the molecular formula C10H10N4O7 This compound is characterized by the presence of a morpholine ring attached to a 2,4,6-trinitrophenyl group via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4,6-Trinitrophenyl)ethyl]morpholine typically involves the reaction of 2,4,6-trinitrophenyl ethyl bromide with morpholine. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4,6-Trinitrophenyl)ethyl]morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro groups on the phenyl ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines such as piperidine, n-butylamine, and benzylamine, often in a solvent like benzene.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of nitro groups.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the morpholine ring.
Major Products Formed
Nucleophilic Substitution: The major products are substituted phenyl derivatives depending on the nucleophile used.
Reduction: The major products are the corresponding amino derivatives of the compound.
Oxidation: The major products are N-oxides of the morpholine ring.
Scientific Research Applications
4-[2-(2,4,6-Trinitrophenyl)ethyl]morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-(2,4,6-Trinitrophenyl)ethyl]morpholine involves its interaction with specific molecular targets. The nitro groups on the phenyl ring can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes, making the compound potentially useful as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrophenol (TNP):
2,4,6-Trinitrotoluene (TNT): Another compound with the trinitrophenyl group, commonly known for its explosive properties.
4-(2,4,6-Trinitrophenyl)morpholine: Similar to 4-[2-(2,4,6-Trinitrophenyl)ethyl]morpholine but without the ethyl linker.
Uniqueness
This compound is unique due to the presence of both the morpholine ring and the trinitrophenyl group connected via an ethyl linker.
Properties
Molecular Formula |
C12H14N4O7 |
---|---|
Molecular Weight |
326.26 g/mol |
IUPAC Name |
4-[2-(2,4,6-trinitrophenyl)ethyl]morpholine |
InChI |
InChI=1S/C12H14N4O7/c17-14(18)9-7-11(15(19)20)10(12(8-9)16(21)22)1-2-13-3-5-23-6-4-13/h7-8H,1-6H2 |
InChI Key |
KSZVKJDRVNASKH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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